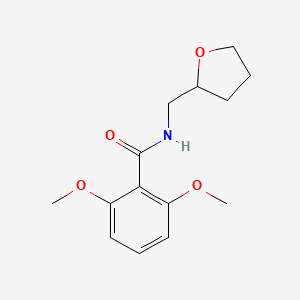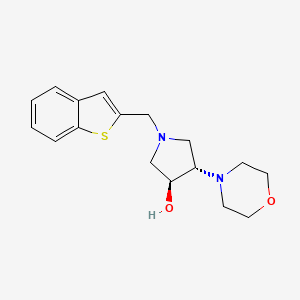![molecular formula C19H26O3 B4926732 [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol, also known as MMB-FUBINACA, is a synthetic cannabinoid that was first identified in 2014. This compound has gained attention in the scientific community due to its potent psychoactive effects and potential for abuse. In
Mecanismo De Acción
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of intracellular signaling pathways, leading to the release of neurotransmitters and modulation of neuronal activity. [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may contribute to its potent psychoactive effects.
Biochemical and Physiological Effects
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. Animal studies have shown that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces hypothermia, catalepsy, and antinociception. In humans, [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been associated with adverse effects such as seizures, agitation, and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its potential for abuse and adverse effects limit its use in research. Additionally, the synthesis of [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol requires specialized equipment and expertise, which may make it difficult to obtain for some researchers.
Direcciones Futuras
Future research on [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol should focus on its potential therapeutic applications, such as its use in the treatment of pain and neurological disorders. Additionally, studies should investigate the long-term effects of [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol on the brain and peripheral tissues, as well as its potential for abuse and addiction. Finally, research should explore the development of safer and more effective synthetic cannabinoids for research and therapeutic use.
Métodos De Síntesis
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-methoxyphenylacetonitrile with 3-methyl-2-butanone in the presence of sodium ethoxide. This reaction yields 4-(4-methoxyphenyl)-3-methylbutanenitrile, which is then converted to 4-(4-methoxyphenyl)-3-methylbutan-1-ol through a reduction reaction using lithium aluminum hydride. The final step involves the reaction of 4-(4-methoxyphenyl)-3-methylbutan-1-ol with cyclohexanone in the presence of trifluoroacetic acid, which yields [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol.
Aplicaciones Científicas De Investigación
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and their potential for abuse. In vitro studies have shown that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Animal studies have demonstrated that [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol produces potent psychoactive effects, including hypothermia, catalepsy, and antinociception.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-12-9-13(2)19(10-20)11-22-18(17(12)14(19)3)15-5-7-16(21-4)8-6-15/h5-9,13-14,17-18,20H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYHUHMMBLCXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C3=CC=C(C=C3)OC)CO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)
![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)


![N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)

![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4926741.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4926750.png)